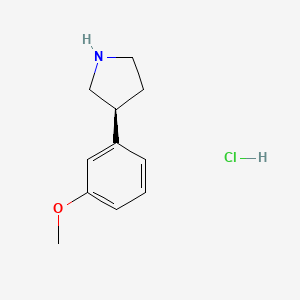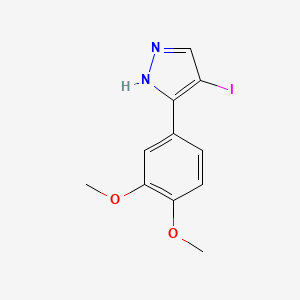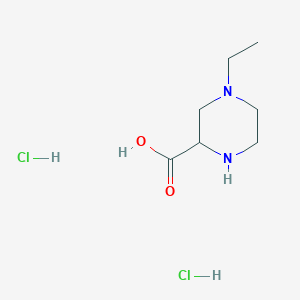
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine ist eine chemische Verbindung, die zur Klasse der Phenethylamine gehört. Sie enthält einen Pyrazolring, der mit einer 3,4-Dimethoxyphenylgruppe substituiert ist, und eine Ethanamin-Kette.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon oder einem β-Ketoester synthetisiert werden.
Substitution mit einer 3,4-Dimethoxyphenylgruppe: Der Pyrazolring wird dann mit einer 3,4-Dimethoxyphenylgruppe unter Verwendung einer geeigneten elektrophilen aromatischen Substitutionsreaktion substituiert.
Anlagerung der Ethanamin-Kette: Der letzte Schritt beinhaltet die Anlagerung der Ethanamin-Kette an den substituierten Pyrazolring durch eine nucleophile Substitutionsreaktion.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oder Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.
Substitution: Die Ethanamin-Kette oder die Methoxygruppen können durch nucleophile oder elektrophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) oder Alkylierungsmittel können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion primäre Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition und Rezeptorbindung verwendet werden.
Industrie: Die Verbindung kann bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Neurotransmitterrezeptoren, Enzymen oder Ionenkanälen interagieren.
Beteiligte Signalwege: Sie kann Signalwege im Zusammenhang mit Neurotransmission, Enzymaktivität oder Zellstoffwechsel modulieren.
Wirkmechanismus
The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, enzyme activity, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dimethoxyphenethylamin: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen, aber ohne den Pyrazolring.
Meskalin: Ein weiteres Phenethylamin-Derivat mit zusätzlichen Methoxygruppen, das für seine psychoaktiven Eigenschaften bekannt ist.
Papaverin: Ein Isochinolin-Alkaloid mit ähnlichen Methoxysubstitutionen, das als Vasodilatator verwendet wird.
Einzigartigkeit
2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine ist aufgrund des Vorhandenseins sowohl des Pyrazolrings als auch der 3,4-Dimethoxyphenylgruppe einzigartig, die ihr verschiedene chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
2-[5-(3,4-dimethoxyphenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-4-3-10(9-13(12)18-2)11-5-7-15-16(11)8-6-14/h3-5,7,9H,6,8,14H2,1-2H3 |
InChI-Schlüssel |
GNSLTEVFKCTIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




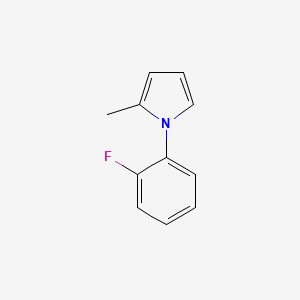

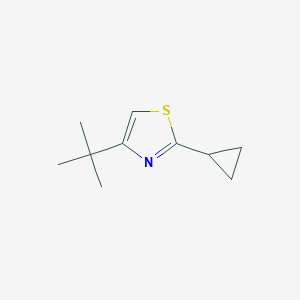
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)

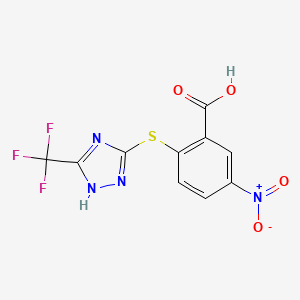
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
